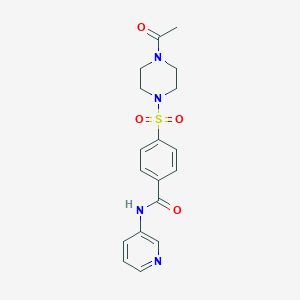

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide

Description

Properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-6-4-15(5-7-17)18(24)20-16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEMVVQKYISVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical development. It can be modified to create derivatives with enhanced properties or new functionalities .

Biology

- Antimicrobial Properties : Research indicates that 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent .

- Anticancer Activity : The compound is under investigation for its anticancer properties, particularly its ability to inhibit specific cancer cell lines. The sulfonamide moiety has been linked to various biological activities, including enzyme inhibition relevant to cancer treatment .

Medicine

- Therapeutic Applications : There is ongoing research into the use of this compound for treating infectious diseases such as tuberculosis. Its mechanism involves interaction with molecular targets that are critical for the survival of pathogens .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide against several bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties that warrant further investigation for clinical applications.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support its potential as a lead compound in cancer drug development.

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide (): Key Differences: Replaces the acetylpiperazine sulfonyl group with a methylpiperazinylmethyl substituent. This compound is identified as an impurity in Imatinib synthesis, highlighting its relevance in pharmaceutical quality control .

- N-(Pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide (): Key Differences: Incorporates a trifluoromethylphenylsulfonyl-piperidine core instead of acetylpiperazine. Implications: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration or receptor binding affinity compared to the acetylpiperazine derivative .

Phthalonitrile Derivatives for Coordination Chemistry ()

Zn(II) phthalocyanines synthesized from acetylpiperazine-substituted phthalonitriles (e.g., 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile) demonstrate the utility of acetylpiperazine groups in modulating photophysical properties. Key comparisons include:

- Substituent Position : The placement of acetylpiperazine on the phthalonitrile ring (e.g., 4-position vs. 3-position) influences electronic effects, altering UV/vis absorption and fluorescence spectra.

- Coordination Behavior: The acetylpiperazine group may act as a weak donor in metal coordination, contrasting with stronger donors like carboxylates or amines.

Solvatochromic Potential ()

Comparisons with Reichardt’s dye (a betaine dye with a pyridinium-phenolate structure) reveal:

- Polarity Sensitivity: The acetylpiperazine sulfonyl group may exhibit less pronounced solvatochromism than Reichardt’s dye due to differences in charge-transfer capacity.

- Multiparameter Solvent Effects : The compound’s polarity could be analyzed using parameters like $ E_T(30) $, though its sensitivity may vary depending on substituent electron-withdrawing/donating effects .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Features | Potential Applications |

|---|---|---|---|

| Target Compound | 4-Acetylpiperazine sulfonyl, pyridin-3-yl | High polarity, hydrogen-bonding | Coordination chemistry, drug design |

| Imatinib Meta-methyl-piperazine Impurity | Methylpiperazinylmethyl | Moderate polarity | Pharmaceutical impurity control |

| Trifluoromethylphenylsulfonyl-piperidine | CF3-phenylsulfonyl, piperidine | Lipophilic, electron-withdrawing | CNS-targeted therapeutics |

| Zn(II) Phthalocyanine Precursor | Acetylpiperazine-phenoxy-phthalonitrile | Photostable, fluorescent | Materials science, sensors |

Table 2: Physicochemical Properties (Inferred from Evidence)

Biological Activity

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic applications and mechanisms of action.

Synthesis

The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions, including the formation of the piperazine moiety and subsequent sulfonation. The compound can be synthesized through the following general reaction scheme:

- Formation of the Piperazine Ring : The reaction of an appropriate amine with a carbonyl compound to form the piperazine.

- Acetylation : Introducing an acetyl group to the piperazine nitrogen.

- Sulfonation : Reacting the piperazine derivative with sulfonyl chloride to form the sulfonamide.

- Coupling with Pyridine : Finally, coupling with a pyridine derivative to yield the target compound.

Biological Activity

The biological activity of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide has been evaluated in various studies, focusing on its antitumor, antibacterial, and antifungal properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antibacterial Activity

The antibacterial efficacy of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide has been assessed against both Gram-positive and Gram-negative bacteria. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. The proposed mechanism includes disruption of bacterial cell wall synthesis.

Antifungal Activity

In antifungal assays, this compound showed promising results against Candida albicans and Aspergillus niger. The observed antifungal activity was attributed to inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Studies

Several case studies highlight the therapeutic potential of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide:

- Breast Cancer Model : In vivo studies using mouse models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- Bacterial Infection Treatment : Clinical isolates tested against this compound showed reduced resistance patterns, suggesting its potential as a novel antibiotic agent.

- Fungal Infections : A clinical trial involving patients with recurrent Candida infections indicated improved outcomes when treated with this compound in combination with standard antifungal therapy.

Research Findings Summary Table

| Biological Activity | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 5 | Apoptosis induction, G2/M arrest |

| Antibacterial | Staphylococcus aureus | 32 | Cell wall synthesis disruption |

| Antibacterial | Escherichia coli | 64 | Cell wall synthesis disruption |

| Antifungal | Candida albicans | 16 | Ergosterol biosynthesis inhibition |

| Antifungal | Aspergillus niger | 32 | Ergosterol biosynthesis inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide with high yield and purity?

- Methodological Answer : Optimal synthesis involves coupling reagents like EDCl/HOBt for amide bond formation, refluxing in polar aprotic solvents (e.g., DMF or DCM), and using triethylamine as a base to neutralize acidic byproducts. Purification via column chromatography (chloroform:methanol gradient elution) improves purity. For sulfonylation steps, maintain temperatures between 0°C (initial reaction) and room temperature (final stages) to minimize side reactions. Yields can reach 28–32% under controlled conditions, as demonstrated in analogous benzamide syntheses .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide?

- Methodological Answer : Use a combination of:

- LCMS : Confirm molecular weight (e.g., m/z ~472–488 for sulfonamide analogs) and monitor reaction progress.

- 1H/13C NMR : Assign protons and carbons in the acetylpiperazine (δ 2.1–3.5 ppm for CH2/CH3 groups) and pyridinylbenzamide (aromatic protons at δ 7.0–8.5 ppm).

- HPLC-UV : Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

Advanced techniques like 2D NMR (COSY, HSQC) resolve complex coupling patterns in crowded spectral regions .

Q. What safety protocols should be implemented when handling 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping.

- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis. Emergency procedures include 15-minute eye irrigation and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How does the sulfonyl-acetylpiperazine moiety influence the pharmacological activity profile compared to other benzamide derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Solubility : The acetylpiperazine group enhances water solubility via hydrogen bonding, improving bioavailability.

- Target Binding : Sulfonyl groups increase electrostatic interactions with enzyme active sites (e.g., kinase inhibitors).

- Metabolic Stability : Electron-withdrawing substituents (e.g., trifluoromethyl) reduce CYP450-mediated oxidation. Compare EC50 values of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl sulfonamides) in enzyme inhibition assays to quantify moiety-specific effects .

Q. What methodologies are recommended for assessing the hydrolytic stability of the sulfonamide linkage under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–9, 37°C) and sample at intervals (0, 24, 48 hrs). Analyze via HPLC to quantify parent compound degradation.

- LC-MS Identification : Detect hydrolysis products (e.g., free benzamide and acetylpiperazine fragments) using high-resolution mass spectrometry.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity under controlled humidity .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different cell-based assays?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers. Include internal controls (e.g., staurosporine for apoptosis assays).

- Purity Validation : Ensure batch-to-batch consistency via elemental analysis and 1H NMR.

- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers. Cross-validate results in orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like serum concentration or incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.